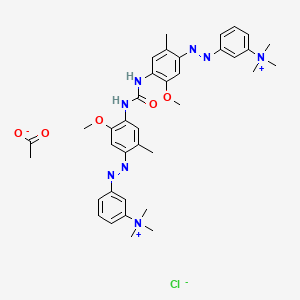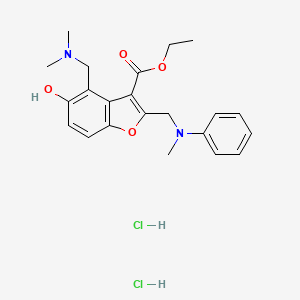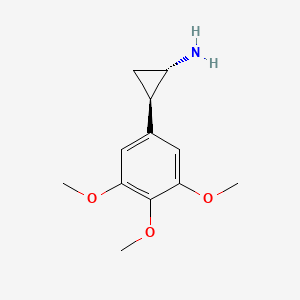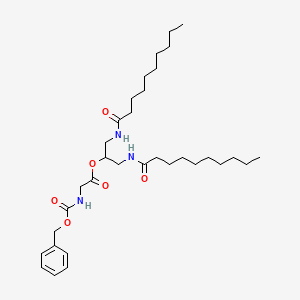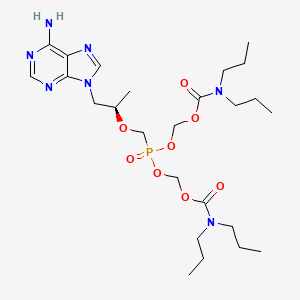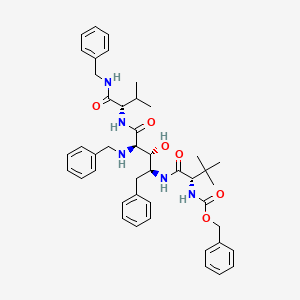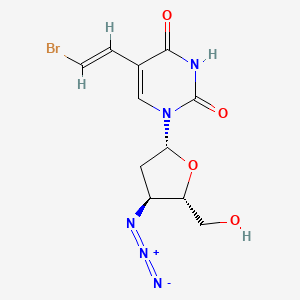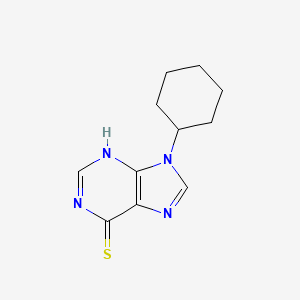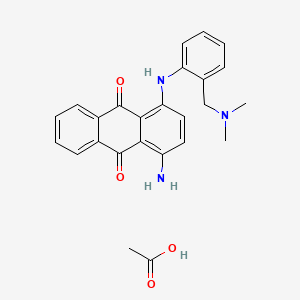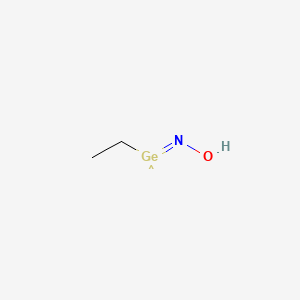![molecular formula C20H10 B15184370 Dicyclopenta[cd,jk]pyrene CAS No. 98791-43-6](/img/structure/B15184370.png)
Dicyclopenta[cd,jk]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopenta[cd,jk]pyrene is a polycyclic aromatic hydrocarbon with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopenta[cd,jk]pyrene typically involves the cyclopentannulation of pyrene derivatives. One common method includes the bromination of pyrene followed by a palladium-catalyzed cyclopentannulation reaction. For example, 4,9-dibromo-1,2,6,7-tetra(4-dodecylphenyl)this compound can be synthesized by reacting a brominated pyrene derivative with a suitable cyclopentannulation reagent under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicyclopenta[cd,jk]pyrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, hydrogenated pyrene compounds, and oxygenated pyrene derivatives .
Scientific Research Applications
Dicyclopenta[cd,jk]pyrene has several scientific research applications, including:
Mechanism of Action
The mechanism by which dicyclopenta[cd,jk]pyrene exerts its effects is primarily related to its electronic structure. The fusion of cyclopentane rings to the pyrene core alters the electronic distribution, leading to unique electronic properties. These properties make it an effective electron acceptor in various applications. The molecular targets and pathways involved are related to its interaction with other molecules in electronic devices, influencing charge transport and stability .
Comparison with Similar Compounds
Similar Compounds
- Dicyclopenta[cd,fg]pyrene
- Dicyclopenta[cd,mn]pyrene
- Tetracyclopenta[cd,fg,jk,mn]pyrene
Uniqueness
Dicyclopenta[cd,jk]pyrene is unique due to its specific fusion pattern, which influences its electronic properties differently compared to other cyclopenta-fused pyrene derivatives. The differences in aromaticity and stability among these compounds are attributed to the varying degrees of σ-strain imposed on the pyrene skeleton by sequential cyclopenta-fusion .
Properties
CAS No. |
98791-43-6 |
|---|---|
Molecular Formula |
C20H10 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),5,8,11,13,15(19),16-decaene |
InChI |
InChI=1S/C20H10/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h1-10H |
InChI Key |
JSSGPUGMRRTJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C5=C(C=CC5=CC6=C4C2=C1C=C6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



